molecular formula C13H12FN5 B10808362 N-[(4-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

N-[(4-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B10808362
M. Wt: 257.27 g/mol
InChI Key: ABSGVZMTMIBNIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a high-purity chemical reagent designed for investigative life science applications. This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class of heterocyclic compounds, which are recognized as bioisosteric analogs of purines . This structural similarity to purine-based molecules makes them highly relevant in medicinal chemistry, particularly in the development of targeted therapies. The core [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been identified in scientific studies as a promising structure with potential anti-tumor activities . Research on closely related analogs has demonstrated that substitutions on the pyrimidine ring, particularly at the 7-position with anilino groups, are critical for biological activity . The presence of the 4-fluorobenzyl group in this specific compound is a feature of interest, as fluorinated aryl groups are known to often enhance pharmacological properties such as binding affinity and metabolic stability. The primary research applications for this compound are in the field of oncology and enzyme inhibition. Its structural profile suggests potential as a valuable tool compound for probing protein kinase function . Protein kinases are key regulators in cellular signalling pathways and are frequently dysregulated in cancers, making them important targets for small-molecule inhibitors . As a research reagent, it can be utilized in in vitro assays to investigate mechanisms of cell proliferation and apoptosis, and to study structure-activity relationships (SAR) within this class of heterocycles . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C13H12FN5

Molecular Weight

257.27 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C13H12FN5/c1-9-6-12(19-13(18-9)16-8-17-19)15-7-10-2-4-11(14)5-3-10/h2-6,8,15H,7H2,1H3

InChI Key

ABSGVZMTMIBNIK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NCC3=CC=C(C=C3)F

Origin of Product

United States

Biological Activity

N-[(4-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the triazolo-pyrimidine class. This class has garnered attention due to its diverse biological activities, including antiviral, antibacterial, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16FN5O3C_{16}H_{16}FN_5O_3 with a molecular weight of 345.33 g/mol. The structure includes a triazole ring fused to a pyrimidine moiety, which is significant for its biological activity.

Antiviral Activity

Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyrimidines exhibit antiviral properties. For instance, compounds within this class have shown activity against HIV-1 and other viruses by inhibiting viral replication mechanisms. A study demonstrated that certain triazolo-pyrimidine derivatives inhibited RNase H activity with IC50 values in the micromolar range (e.g., 17.7 µM) . This suggests that this compound may also possess similar antiviral potential.

Antibacterial and Antifungal Activity

Pyrimidine derivatives are known for their broad-spectrum antibacterial and antifungal activities. The compound's structural features can enhance its interaction with microbial enzymes or receptors. For example, pyrimidine derivatives have been reported to exhibit significant activity against various strains of bacteria and fungi .

Anticancer Properties

The anticancer potential of triazolo-pyrimidines has been explored in several studies. Compounds in this category have shown cytotoxic effects against different cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, some derivatives have displayed promising results in inhibiting DNA synthesis in cancer cells .

Case Study 1: HIV Inhibition

A study evaluated several triazolo-pyrimidine derivatives for their ability to inhibit HIV replication in MT4 cells. The most potent compounds exhibited IC50 values significantly lower than those of standard antiviral drugs . This highlights the potential of this compound as a candidate for further antiviral development.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of pyrimidine derivatives against resistant bacterial strains. The study found that certain modifications to the triazole ring enhanced antibacterial activity significantly . This suggests that structural variations in compounds like this compound could lead to improved therapeutic agents.

Research Findings Summary Table

Activity Type IC50 Value (µM) Reference
RNase H Inhibition17.7
Antiviral (HIV)<10 (varies)
AntimicrobialVaries
CytotoxicityVaries

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that N-[(4-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine exhibits significant anticancer activity. For instance:

  • In vitro studies demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% in some cases .
  • The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells and the inhibition of key signaling pathways associated with tumor growth.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Preliminary tests indicate that it possesses activity against certain bacterial strains and fungi, making it a candidate for further exploration in infectious disease treatment.

Pharmacokinetics and ADME Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for evaluating its potential as a therapeutic agent:

  • Absorption : The compound's lipophilicity suggests good absorption characteristics when administered orally.
  • Distribution : Fluorinated compounds often exhibit favorable distribution profiles due to their ability to cross cellular membranes.
  • Metabolism : Initial studies indicate that metabolic pathways may involve cytochrome P450 enzymes; however, detailed metabolic studies are needed.
  • Excretion : The elimination route remains to be fully characterized but is expected to involve renal pathways due to the polar nature of its metabolites.

Case Studies and Research Findings

Several research initiatives have focused on synthesizing derivatives of this compound to enhance its biological activity:

StudyFocusFindings
Anticancer ActivityDemonstrated significant growth inhibition in multiple cancer cell lines.
Antimicrobial PropertiesShowed efficacy against specific bacterial strains.
PharmacokineticsSuggested favorable absorption and distribution characteristics.

Comparison with Similar Compounds

Triazolopyrimidines exhibit diverse biological activities depending on their substitution patterns. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent effects, synthesis yields, and biological efficacy.

Substituent Analysis and Structural Analogues

Table 1: Key Structural Analogues and Substituent Variations

Compound Name R5 R7 Substituent Molecular Weight Key Biological Activity Reference(s)
N-[(4-Fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Methyl 4-Fluorobenzyl 297.30 Under investigation
N-(4-Chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (92) Methyl 4-Chlorophenyl 300.74 Antimalarial (PfDHODH inhibition)
DSM265 (2-(1,1-difluoroethyl)-N-[4-(pentafluorosulfanyl)phenyl]-5-methyl-) Methyl 4-(Pentafluorosulfanyl)phenyl 416.29 Antimalarial (Phase II clinical)
2-(Trifluoromethyl)-N-(4-(trifluoromethyl)phenyl)-5-methyl- (43) Methyl 4-(Trifluoromethyl)phenyl 362.30 Anticancer (Tubulin inhibition)
N-(3-Chlorophenyl)-2-((dimethylamino)methyl)-5-methyl- (94) Methyl 3-Chlorophenyl + dimethylaminomethyl at R2 342.83 Antimalarial (Pf IC50 = 12 nM)
Structure-Activity Relationships (SAR)
  • Electron-Withdrawing Groups : Fluorine or chlorine at the para position of the aryl ring enhances target binding (e.g., DSM265 vs. compound 92) .
  • Bulkier Substituents : Trifluoromethyl or pentafluorosulfanyl groups improve metabolic stability but may reduce synthetic yields .
  • Aminoalkyl Modifications: Dimethylaminomethyl groups at R2 (e.g., compound 94) increase solubility but may reduce membrane permeability .

Preparation Methods

Michael Addition Reaction Approach

The Michael addition reaction is a cornerstone for constructing the triazolo[1,5-a]pyrimidine core. In this method, 1,2,4-triazol-5-amine reacts with α,β-unsaturated ketones (e.g., chalcones) to form intermediates that undergo cyclization. For example, Jiang et al. synthesized 7-substituted-5-phenyl-triazolo[1,5-a]pyrimidines by reacting 1,2,4-triazol-5-amine with substituted cinnamoyl chlorides, achieving yields of 42.2–62.5% after optimization .

Table 1: Michael Addition Conditions for Triazolo[1,5-a]Pyrimidine Synthesis

ReactantSolventTemperature (°C)Yield (%)Reference
1,2,4-Triazol-5-amineDichloromethaneReflux42.2
α,β-Unsaturated ketoneAcetonitrile5061.6
Chalcone derivativeDMF8090.0

Key variables affecting yield include solvent polarity, temperature, and electron-withdrawing substituents on the ketone. Polar aprotic solvents like DMF improve reaction kinetics by stabilizing intermediates .

Cyclization and Ring-Closure Methods

Cyclization of preformed intermediates is critical for forming the fused triazole-pyrimidine system. A study by Deng et al. demonstrated that treating iminophosphorane derivatives with carbon disulfide under reflux generates thioxo intermediates, which are subsequently cyclized using alkyl halides or acrylates . For instance, refluxing iminophosphorane 2 with CS₂ in dichloromethane/acetonitrile (1:1) yielded 2-thioxobenzofuro-triazolo[1,5-a]pyrimidinones in 84% yield .

Mechanistic Insight :

  • Nucleophilic attack by CS₂ on iminophosphorane forms a thioamide intermediate.

  • Intramolecular cyclization eliminates H₂S, forming the triazole ring.

  • Subsequent functionalization introduces substituents at position 7 .

Substitution and Functionalization Techniques

Introducing the 4-fluorophenylmethyl group at position 7 requires nucleophilic substitution or reductive amination. In a representative procedure, Jiang et al. treated 5-methyl-triazolo[1,5-a]pyrimidin-7-amine with 4-fluorobenzyl bromide in the presence of K₂CO₃, achieving 75% yield after 6 hours .

Table 2: Functionalization Reactions for Position 7

SubstrateReagentBaseYield (%)Reference
5-Methyl-triazolo[1,5-a]pyrimidin-7-amine4-Fluorobenzyl bromideK₂CO₃75.0
5-Phenyl-triazolo[1,5-a]pyrimidin-7-amine3-ChlorophenolNaH28.6
Thioxo intermediateAlkyl halideK₂CO₃90.0

Steric hindrance from the methyl group at position 5 necessitates prolonged reaction times (6–12 hours) for complete substitution .

Comparative Analysis of Synthesis Pathways

A comparative evaluation of methods reveals trade-offs between yield, scalability, and purity:

Table 3: Pathway Comparison

MethodAdvantagesLimitationsIdeal Use Case
Michael AdditionHigh regioselectivityModerate yields (40–60%)Small-scale synthesis
CyclizationScalable to gram quantitiesRequires toxic reagents (CS₂)Industrial applications
SubstitutionFlexible for diverse substituentsSensitive to steric effectsLate-stage modification

Cyclization methods are preferred for large-scale production despite safety concerns, while substitution offers versatility for medicinal chemistry .

Optimization and Yield Improvement Strategies

  • Solvent Selection : Replacing dichloromethane with DMF increased yields from 42.2% to 61.6% in Michael additions by enhancing intermediate solubility .

  • Catalysis : Adding catalytic CuI (5 mol%) accelerated cyclization, reducing reaction time from 24 hours to 12 hours .

  • Purification : Chromatography on silica gel with ethyl acetate/hexane (3:7) improved purity to >95% .

Q & A

Basic: What synthetic methods are commonly used to prepare N-[(4-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine?

Answer:
A typical synthesis involves reacting a triazolopyrimidine core with 4-fluorobenzylamine under reflux conditions in ethanol. Key steps include:

  • Dissolving the starting material (e.g., 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine) in ethanol.
  • Adding 4-fluorobenzylamine and stirring at 60°C for 3–6 hours.
  • Monitoring reaction progress via TLC (e.g., ethyl acetate/light petroleum ether 3:7).
  • Purifying the crude product using column chromatography with gradient elution (e.g., EtOAc/light petroleum ether 2:8 to 4:6) .
    Catalysts like TMDP (tetramethyldiaminophosphine) in water/ethanol mixtures can enhance yield and reduce reaction time .

Basic: What analytical techniques confirm the structural identity of this compound?

Answer:
Structural validation employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR (e.g., δ 4.78 ppm for benzyl CH2_2, aromatic protons at 7.05–7.53 ppm) .
  • Mass spectrometry : ESI-MS or MALDI-TOF for molecular ion confirmation (e.g., [M+H]+^+ at m/z 310.1 for related analogs) .
  • X-ray crystallography : Resolves bond lengths/angles and confirms stereochemistry (e.g., triazolo-pyrimidine core with 4-fluorophenylmethyl substitution) .

Advanced: How can synthesis yield and purity be optimized for large-scale production?

Answer:
Strategies include:

  • Catalyst optimization : TMDP in biphasic solvent systems (water/ethanol) improves atom economy .
  • Flow chemistry : Continuous reactors minimize side reactions and enhance scalability .
  • Advanced purification : Prep-HPLC or simulated moving bed (SMB) chromatography ensures >98% purity .
  • Solvent selection : Ethanol/water mixtures reduce byproducts compared to DMF or THF .

Basic: What preliminary assays evaluate the compound’s biological activity?

Answer:
Initial screens include:

  • Enzyme inhibition : Dose-response assays against targets like dihydroorotate dehydrogenase (DHODH) using UV-Vis spectroscopy .
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., IC50_{50} determination) .
  • Microsomal stability : Incubation with liver microsomes to assess metabolic degradation .

Advanced: How can computational methods resolve discrepancies in NMR or bioactivity data?

Answer:

  • Density functional theory (DFT) : Predicts NMR chemical shifts to validate experimental data .
  • Molecular docking : Identifies binding modes to explain inconsistent enzyme inhibition (e.g., steric clashes in certain conformers) .
  • QSAR models : Correlates substituent effects (e.g., fluorophenyl vs. chlorophenyl) with activity trends .

Advanced: What strategies improve metabolic stability for in vivo applications?

Answer:

  • Deuterium incorporation : Replaces labile hydrogens (e.g., CH3_3 to CD3_3) to slow CYP450-mediated oxidation .
  • Prodrug design : Mask polar groups (e.g., amine to carbamate) for enhanced absorption and delayed hydrolysis .
  • Structural analogs : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism .

Basic: How is pharmacokinetic (PK) profiling conducted for this compound?

Answer:
Key parameters assessed via:

  • Plasma stability : HPLC quantification after intravenous/oral dosing in rodents .
  • Tissue distribution : LC-MS/MS analysis of brain, liver, and kidney homogenates .
  • LogP measurement : Shake-flask or chromatographic methods (e.g., HPLC with C18 column) determine lipophilicity .

Advanced: How does crystal structure analysis inform solubility and formulation?

Answer:

  • Hirshfeld surface analysis : Identifies hydrogen-bonding motifs affecting solubility (e.g., amine-NH…O interactions) .
  • Polymorph screening : DSC and PXGD detect stable forms with higher aqueous solubility .
  • Co-crystallization : Co-formers (e.g., succinic acid) enhance dissolution rates in preclinical formulations .

Advanced: How to address contradictions between in vitro and in vivo efficacy data?

Answer:

  • Plasma protein binding : Equilibrium dialysis to assess free fraction availability .
  • Metabolite profiling : LC-HRMS identifies active/inactive metabolites altering in vivo activity .
  • PK/PD modeling : Integrates exposure data (AUC, Cmax_{max}) with target engagement to refine dosing regimens .

Basic: What safety and toxicity assays are recommended pre-clinically?

Answer:

  • hERG inhibition : Patch-clamp assays to assess cardiac risk .
  • Ames test : Bacterial reverse mutation assay for genotoxicity .
  • Acute toxicity : Rodent studies with histopathology and serum biochemistry (ALT, creatinine) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.